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Abstract
This technical guide provides a comprehensive overview of the discovery, development, and

chemical synthesis of butriptyline. It is intended for an audience of researchers, scientists, and

professionals in the field of drug development. The document details the historical context of

butriptyline's emergence as a second-generation tricyclic antidepressant (TCA), its distinct

pharmacological profile, and a plausible, multi-step chemical synthesis pathway based on

established organometallic and catalytic reactions. Quantitative pharmacological and

pharmacokinetic data are presented in tabular format for clarity. Detailed experimental

protocols for key synthetic steps are provided, alongside visualizations of the synthetic

workflow and the drug's mechanism of action at the neuronal synapse, rendered using the DOT

language.

Discovery and Development
The Era of Tricyclic Antidepressants
The discovery of tricyclic antidepressants was a seminal moment in psychopharmacology. The

first TCA, imipramine, was discovered in the early 1950s during a search for novel

antipsychotics and was found to possess significant antidepressant properties. This led to the
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development of a class of drugs characterized by a three-ring chemical structure, which

became the frontline treatment for major depressive disorder for several decades.

Emergence of a Second-Generation TCA
Butriptyline (formerly known by the development code AY-62014) was developed by the

pharmaceutical company Wyeth and was introduced in the United Kingdom and other

European countries in 1974 or 1975.[1] Marketed under brand names such as Evadyne, it was

classified as an "atypical" or "second-generation" TCA due to its later introduction and a

pharmacological profile that diverged from its predecessors.[1]

Chemically, butriptyline is a structural analogue of amitriptyline, another widely used TCA. It

possesses a dibenzocycloheptadiene core but is distinguished by an isobutyl side chain in

place of amitriptyline's propylidene side chain.[1] This structural modification results in a

significantly different mechanism of action, which is less reliant on monoamine reuptake

inhibition.[1][2]

Chemical Synthesis of Butriptyline
The synthesis of butriptyline is a multi-step process that can be logically divided into two main

stages: the formation of the tricyclic ketone core, dibenzosuberone, and the subsequent

attachment of the characteristic aminoalkyl side chain via a Grignard reaction, followed by

deoxygenation.

Stage 1: Synthesis of Dibenzosuberone (10,11-dihydro-
5H-dibenzo[a,d]cyclohepten-5-one)
The key intermediate, dibenzosuberone, can be synthesized via several routes. A common and

effective method involves the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoic

acid, which itself can be prepared from more readily available starting materials.[3]

Step 2a: Preparation of 2-(2-Phenylethyl)benzoic Acid: Phthalic anhydride is reacted with

phenylacetic acid in the presence of a base such as sodium acetate to yield benzalphthalide.

This intermediate is then reduced. Catalytic hydrogenation over a Raney Nickel catalyst is an

effective method for this transformation, yielding 2-(2-phenylethyl)benzoic acid.
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Step 2b: Cyclization to Dibenzosuberone: The prepared 2-(2-phenylethyl)benzoic acid (1

equivalent) is heated in polyphosphoric acid (PPA) at approximately 100-120°C with stirring

for 2-3 hours. The PPA serves as both the acidic catalyst and the reaction medium for the

intramolecular Friedel-Crafts acylation.

Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully

poured onto crushed ice, leading to the precipitation of the crude product. The solid is

collected by filtration, washed with water and a dilute sodium bicarbonate solution to remove

acidic impurities, and then dried. Recrystallization from a suitable solvent system, such as

ethanol/water, affords purified dibenzosuberone.

Stage 2: Side-Chain Attachment and Deoxygenation
The final stage involves the formation of the carbon-carbon bond between the

dibenzosuberone core and the aminoalkyl side chain, followed by the removal of the resulting

hydroxyl group.

Step 2c: Grignard Reagent Preparation: The Grignard reagent is prepared from 1-chloro-

N,N,2-trimethylpropan-1-amine. The chloro-amine (1.1 equivalents) is added dropwise to a

stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran

(THF) under an inert nitrogen atmosphere. The reaction may require initiation with a small

crystal of iodine. The mixture is gently refluxed until the magnesium is consumed, yielding

the corresponding Grignard reagent.

Step 2d: Grignard Addition: A solution of dibenzosuberone (1 equivalent) in anhydrous THF

is cooled to 0°C. The freshly prepared Grignard reagent is then added dropwise to the

ketone solution, maintaining the low temperature. After the addition is complete, the reaction

is allowed to warm to room temperature and stirred for several hours or overnight to ensure

complete reaction. The reaction is then quenched by the slow addition of a saturated

aqueous ammonium chloride solution. The resulting tertiary alcohol intermediate, 5-(3-

(dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, is

extracted into an organic solvent (e.g., ethyl acetate), dried, and the solvent is evaporated.

Step 2e: Catalytic Transfer Hydrogenolysis: The crude tertiary benzylic alcohol from the

previous step is subjected to deoxygenation. A highly effective method is palladium-catalyzed

transfer hydrogenolysis.[4][5] The alcohol (1 equivalent) is dissolved in a suitable solvent
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such as toluene. Palladium on carbon (Pd/C, 5-10 mol%) is added, followed by formic acid

(2-3 equivalents) as the hydrogen donor. The mixture is heated to 80-100°C and stirred for

several hours until analysis (e.g., by TLC or LC-MS) indicates the disappearance of the

starting material.

Final Work-up and Purification: The reaction mixture is cooled, and the catalyst is removed

by filtration through a pad of celite. The filtrate is washed with a dilute base (e.g., sodium

bicarbonate solution) to remove excess formic acid, followed by a brine wash. The organic

layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced

pressure. The crude butriptyline can be purified by column chromatography or by

conversion to its hydrochloride salt and subsequent recrystallization to yield the final product

as a white crystalline solid.

Synthesis Workflow Visualization
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Stage 1: Dibenzosuberone Synthesis

Stage 2: Butriptyline Synthesis
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Fig. 1: Multi-stage chemical synthesis workflow for butriptyline.
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Physicochemical and Pharmacological Data
Butriptyline's therapeutic activity is dictated by its physicochemical properties and its

interaction with various neuroreceptors and transporters.

Table 1: Physicochemical Properties of

Butriptyline

IUPAC Name

(±)-3-(10,11-dihydro-5H-

dibenzo[a,d]cycloheptene-5-yl)-N,N,2-

trimethylpropan-1-amine[1]

Molecular Formula C₂₁H₂₇N[1]

Molar Mass 293.45 g·mol⁻¹[1]

CAS Number 35941-65-2 (Free Base)[6]

Appearance White crystalline solid (as hydrochloride salt)

Table 2: Pharmacodynamic Profile (Receptor

Binding Affinity)

Target Binding Affinity (Ki, nM)

Serotonin Transporter (SERT) 1,360 - 10,000[2]

Norepinephrine Transporter (NET) 990 - 5,100[2]

Dopamine Transporter (DAT) 2,800 - 5,200[2]

Histamine H₁ Receptor 1.1[2]

Muscarinic Acetylcholine Receptor (mACh) 35[2]

5-HT₂ₐ Receptor 380[2]

α₁-Adrenergic Receptor 570[2]

α₂-Adrenergic Receptor 4,800[2]

(Note: Lower Ki value indicates higher binding

affinity)
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Table 3: Key Pharmacokinetic Parameters

Route of Administration Oral

Therapeutic Concentration 60–280 ng/mL[1][2]

Plasma Protein Binding >90%[1][2]

Metabolism
Hepatic (Primarily N-demethylation to

Norbutriptyline)[1]

Elimination Half-life ~20 hours[1]

Typical Clinical Dosage 150–300 mg/day[1][2]

Mechanism of Action
Unlike first-generation TCAs such as imipramine or amitriptyline, which are potent inhibitors of

serotonin and norepinephrine reuptake, butriptyline is a very weak monoamine reuptake

inhibitor.[1][2][7] Its antidepressant efficacy is believed to stem primarily from its activity as an

antagonist at several postsynaptic neurotransmitter receptors.[1]

The key actions contributing to its therapeutic and side-effect profile are:

Potent Histamine H₁ Receptor Antagonism: This action is responsible for the drug's strong

sedative and hypnotic effects.[1]

Potent Muscarinic Acetylcholine Receptor Antagonism: This leads to common anticholinergic

side effects such as dry mouth, blurred vision, constipation, and urinary retention.[1]

Moderate 5-HT₂ Receptor Antagonism: Blockade of 5-HT₂ family receptors is thought to be a

significant contributor to the antidepressant and anxiolytic effects of several atypical

antidepressants.

Moderate α₁-Adrenergic Receptor Antagonism: This can contribute to orthostatic

hypotension.

This profile, characterized by strong receptor blockade and weak reuptake inhibition, makes

butriptyline pharmacologically similar to other atypical TCAs like trimipramine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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